![molecular formula C31H39N5O5 B1254653 Ergoptine](/img/structure/B1254653.png)
Ergoptine
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Overview
Description
Ergoptine is a natural product found in Claviceps purpurea with data available.
Scientific Research Applications
Ergotamine in Migraine Treatment
Ergotamine has a long history in the treatment of migraine. An expert group in Europe, after reviewing clinical data, concluded that ergotamine is a suitable treatment option for a specific group of migraine sufferers who have infrequent or long-duration headaches and can comply with dosing restrictions. However, for most requiring specific anti-migraine treatment, triptans are recommended due to better efficacy and fewer side effects (Tfelt-Hansen et al., 2000).
Ergotamine's Pharmacological Properties
Ergotamine's pharmacological properties include its ability to stimulate human 5-HT4-serotonin receptors and H2-histamine receptors in the heart. It exerts concentration- and time-dependent positive inotropic effects, suggesting its potential as an agonist at these receptors, especially in the human atrium (Jacob et al., 2023).
Ergotamine's History and Efficacy
Ergotamine, alongside dihydroergotamine, shares structural similarities with adrenergic, dopaminergic, and serotonergic neurotransmitters. It has been effective in treating acute migraine through mechanisms like constricting intracranial extracerebral blood vessels and inhibiting trigeminal neurotransmission (Silberstein & McCrory, 2003). Another study highlights its historical use and gradual replacement by triptans due to issues like overuse headache and overt ergotism (Tfelt-Hansen & Koehler, 2008).
Ergotamine in Vascular Response
Ergotamine is known for its interaction with various receptors, including α1/2-adrenoceptors, 5-HT1, 5-HT2, and D2-like receptors, playing a role in mean blood pressure increases. Its vasopressor responses are mainly mediated by α1A-, α1B-, α1D-, α2A-, and α2C-adrenoceptors (Villamil-Hernández et al., 2013).
Ergotamine Quantification in Biological Samples
A sensitive method based on liquid chromatography-tandem mass spectrometry has been developed for quantifying ergotamine in biological fluids, important for understanding its pharmacokinetics and therapeutic applications (Favretto et al., 2007).
Ergotamine's Neurological Effects
Metabolomic profiling of the brain after ergotamine treatment identified dysregulation of neurotransmitters and metabolites associated with energy and mental functions, highlighting its influence on the central nervous system (Reddy et al., 2021).
properties
Product Name |
Ergoptine |
---|---|
Molecular Formula |
C31H39N5O5 |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C31H39N5O5/c1-5-30(29(39)36-24(12-17(2)3)28(38)35-11-7-10-25(35)31(36,40)41-30)33-27(37)19-13-21-20-8-6-9-22-26(20)18(15-32-22)14-23(21)34(4)16-19/h6,8-9,13,15,17,19,23-25,32,40H,5,7,10-12,14,16H2,1-4H3,(H,33,37)/t19-,23-,24+,25+,30-,31+/m1/s1 |
InChI Key |
JFRCRHHCXKEHBW-YACXJQQCSA-N |
Isomeric SMILES |
CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Canonical SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
synonyms |
beta-ergoptine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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